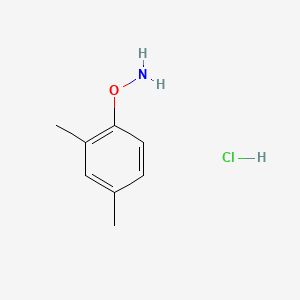

O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,4-dimethylphenyl group. This compound is typically found as a white to pale yellow solid and is soluble in water and some organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 2,4-dimethylphenylamine with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted hydroxylamine derivatives.

Aplicaciones Científicas De Investigación

O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: Used in the production of various chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The 2,4-dimethylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparación Con Compuestos Similares

Similar Compounds

- O-(2,4-Dichlorophenyl)hydroxylamine Hydrochloride

- O-(2,4-Dinitrophenyl)hydroxylamine

- O-(Diphenylphosphinyl)hydroxylamine

Uniqueness

O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific chemical and biological properties. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other hydroxylamine derivatives.

Actividad Biológica

O-(2,4-Dimethylphenyl)hydroxylamine hydrochloride, a compound characterized by its hydroxylamine functional group, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, and applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄ClNO

- Molecular Weight : 175.67 g/mol

- Solubility : Enhanced in water due to its hydrochloride form, facilitating various biological applications.

The compound is primarily utilized in chemical syntheses and exhibits significant reactivity due to its hydroxylamine group, which can participate in nucleophilic reactions, making it valuable in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of hydroxylamines can inhibit tumor cell growth. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 and A549 .

- Antimicrobial Properties : Compounds containing hydroxylamine groups have also been evaluated for their antimicrobial efficacy. Notably, some derivatives exhibited significant inhibition against bacterial strains like Pseudomonas aeruginosa and Klebsiella pneumoniae .

- Mechanism of Action : The biological activity is often attributed to the ability of hydroxylamines to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells . This mechanism is crucial in understanding how these compounds exert their cytotoxic effects.

Case Studies

-

Antitumor Efficacy :

- In a study evaluating the cytotoxic effects of various hydroxylamine derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth with a calculated IC50 value comparable to established chemotherapeutics like doxorubicin .

-

Antimicrobial Activity :

- Another investigation focused on the antimicrobial properties of hydroxylamine derivatives revealed that this compound displayed effective inhibition zones against multiple pathogens. Specifically, it showed significant activity against Gram-negative bacteria with minimal cytotoxicity towards human cells .

Research Findings

| Study | Cell Line/Pathogen | IC50 Value (µM) | Notes |

|---|---|---|---|

| MCF-7 | 1.5 | Comparable to doxorubicin | |

| A549 | 0.75 | Significant dose-dependent response | |

| Pseudomonas aeruginosa | 22 mm zone | Effective against resistant strains |

Synthesis and Applications

The synthesis of this compound typically involves several steps including the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride under acidic conditions. This method not only yields the desired product but also enhances its stability and solubility for further applications in drug development.

Propiedades

Fórmula molecular |

C8H12ClNO |

|---|---|

Peso molecular |

173.64 g/mol |

Nombre IUPAC |

O-(2,4-dimethylphenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-3-4-8(10-9)7(2)5-6;/h3-5H,9H2,1-2H3;1H |

Clave InChI |

WKUNQSKCANWPEQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)ON)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.